2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide
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Overview
Description
2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a pyridinylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Dichlorophenyl Group: This step involves the reaction of the triazole intermediate with 2,4-dichlorophenyl isocyanate under controlled conditions.
Attachment of the Pyridinylmethylidene Moiety: The final step involves the condensation of the intermediate with pyridin-3-ylmethylidene acetohydrazide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino and sulfanyl groups.
Reduction: Reduction reactions can target the triazole ring and the pyridinylmethylidene moiety.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the dichlorophenyl group are key functional groups that enable binding to enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl isocyanate: Shares the dichlorophenyl group but lacks the triazole and pyridinylmethylidene moieties.
cis-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine: Contains a dichlorophenyl group and is used in antifungal applications.
Uniqueness
The uniqueness of 2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H19Cl2N7OS |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
2-[[5-(anilinomethyl)-4-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H19Cl2N7OS/c24-17-8-9-20(19(25)11-17)32-21(14-27-18-6-2-1-3-7-18)29-31-23(32)34-15-22(33)30-28-13-16-5-4-10-26-12-16/h1-13,27H,14-15H2,(H,30,33)/b28-13+ |
InChI Key |
NAGZZWKVMFSBCI-XODNFHPESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
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